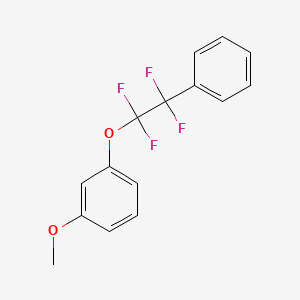
1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene is an organic compound characterized by the presence of a methoxy group and a tetrafluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene typically involves the reaction of 1-methoxy-3-bromobenzene with 1,1,2,2-tetrafluoro-2-phenylethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of 1-methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzaldehyde.
Reduction: Formation of 1-methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)cyclohexane.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene involves its interaction with specific molecular targets and pathways. The methoxy and tetrafluoroethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but with a methyl group instead of a methoxy group.
1,1,2,2-Tetrafluoro-1-methoxyethane: Contains a methoxy group and tetrafluoroethane moiety but lacks the aromatic ring.
Uniqueness
1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene is unique due to the combination of its methoxy and tetrafluoroethoxy groups attached to a benzene ring
Biological Activity
1-Methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene (CAS Number: 2244078-11-1) is a fluorinated aromatic compound that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial and anticancer effects, as well as relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H12F4O2. Its structure features a methoxy group and a tetrafluorophenyl moiety, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H12F4O2 |
| Molar Mass | 300.25 g/mol |
| CAS Number | 2244078-11-1 |
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. A study on similar fluorinated derivatives showed promising antibacterial activity against various pathogens. For instance, compounds with fluorinated groups demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Fluorinated compounds are also known for their anticancer properties. In vitro studies have shown that certain fluorinated benzene derivatives can induce apoptosis in cancer cell lines. For example, a related compound demonstrated an IC50 value of 226 µg/mL against HeLa cells, indicating potential for further exploration in cancer treatment .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various fluorinated compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the range of 62.5 to 78.12 µg/mL against E. coli and S. aureus .
Case Study 2: Antiproliferative Effects
In another investigation focusing on antiproliferative effects, researchers isolated a flavonoid glucoside from a methanol extract that was structurally similar to our compound of interest. This study reported significant activity against cancer cell lines with IC50 values comparable to established chemotherapeutics .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Cellular Targets : Similar compounds have been shown to interact with proteins involved in cell signaling pathways.
- Induction of Oxidative Stress : Fluorinated compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
Properties
Molecular Formula |
C15H12F4O2 |
|---|---|
Molecular Weight |
300.25 g/mol |
IUPAC Name |
1-methoxy-3-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene |
InChI |
InChI=1S/C15H12F4O2/c1-20-12-8-5-9-13(10-12)21-15(18,19)14(16,17)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
KDIQHVBQQLCZLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC(C(C2=CC=CC=C2)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















